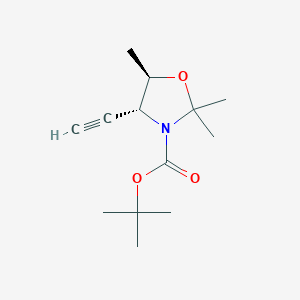
3-(Azidomethyl)-4,4-difluorooxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azidomethyl)-4,4-difluorooxane, also known as 4,4-difluoro-3-azidomethyloxetane (DAZO), is a chemical compound that has gained significant attention in scientific research due to its unique properties. DAZO is a highly reactive molecule that can be used as a source of fluorine atoms in organic synthesis.
Aplicaciones Científicas De Investigación
Energetic Binders for Composites
The compound can be used in the synthesis of energetic binders for composites . Energetic binders are used to promote cohesion between the components of a formulation and to grant the bound formulation the desired mechanical properties . They have found the greatest application in solid propellant and polymer-bonded explosive formulations .
Synthesis of Polyoxetanes
3-(Azidomethyl)-4,4-difluorooxane can be used in the synthesis of polyoxetanes . Polyoxetanes are a group of energetic binders that have been the focus of recent research . The synthesis of copolymers with the use of polymers with an oxetane ring and polyethers, polybutadiene terminated with hydroxyl groups and poly (3-difluoroaminomethyl-3-methyloxetane) is discussed .
Crosslinking Reactions
The compound can be used in crosslinking reactions . Crosslinking is a process that can alter the physical properties of a polymer by changing its molecular structure .
Synthesis of Various Heterocycles
3-(Azidomethyl)-4,4-difluorooxane can be used in the synthesis of various heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements .
Azide-Modified Nucleosides
The compound can be used in the synthesis of azide-modified nucleosides . These modified nucleosides can have various applications in biological research .
Catalysts in Chemoselectivity
3-(Azidomethyl)-4,4-difluorooxane can be used as a catalyst in chemoselectivity favoring C−H and C-N bonds . This can be useful in various chemical reactions .
Propiedades
IUPAC Name |
3-(azidomethyl)-4,4-difluorooxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O/c7-6(8)1-2-12-4-5(6)3-10-11-9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYVENPSGVEKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431029.png)
![N-methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431031.png)
![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]prop-2-enamide](/img/structure/B2431032.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431035.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B2431036.png)

![2-[[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431039.png)

![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2431042.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2431043.png)
![Tert-butyl 4-[(2S,3R)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-6-oxopiperidin-2-yl]piperidine-1-carboxylate](/img/structure/B2431044.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide](/img/structure/B2431045.png)
